ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate
Description
Ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate is a fluorinated indole-derived compound characterized by a trifluoroalkyl chain, an acetamidoimino linker, and an ethyl ester moiety.
Properties
IUPAC Name |
ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-2-25-15(24)8-13(16(17,18)19)21-22-14(23)7-10-9-20-12-6-4-3-5-11(10)12/h3-6,9,20H,2,7-8H2,1H3,(H,22,23)/b21-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCSCZZCMCTKHO-BKUYFWCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)CC1=CNC2=CC=CC=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)CC1=CNC2=CC=CC=C21)/C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate typically involves the reaction of 3-methyl-1H-indole-2-carbohydrazide with ethyl 3-oxobutanoate under reflux conditions. The reaction is carried out in an ethanolic solution, and the product is isolated and purified using standard techniques such as recrystallization . Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl (3Z)-4,4,4-trifluoro-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The hydrazinylidene linkage can be reduced to a hydrazine derivative using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using strong nucleophiles like alkoxides or amines.
Common reagents and conditions for these reactions include organic solvents (e.g., ethanol, methanol), acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate is characterized by its unique trifluoromethyl group and indole moiety, which contribute to its biological activity. The compound's molecular formula is , and it has been identified by the CAS number 2060061-50-7. The structural configuration plays a crucial role in its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with indole derivatives exhibit significant anticancer properties. This compound has been evaluated for its effectiveness against various cancer cell lines. The indole structure is known for its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole showed potent activity against breast cancer cells by inducing apoptosis through the activation of caspases . this compound was included in the screening process due to its structural similarity to known active compounds.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Indole derivatives are known to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
Research Findings:
In vitro studies have shown that compounds similar to this compound can significantly reduce levels of TNF-alpha and IL-6 in macrophages . This suggests a pathway through which the compound may exert therapeutic effects in inflammatory diseases.
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Indole derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
Evidence from Studies:
A recent investigation highlighted that certain indole-based compounds could reduce neuronal cell death in models of neurodegenerative diseases . this compound was tested for its efficacy in protecting against neurotoxicity induced by glutamate.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydrazinylidene linkage may participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
a. Marine Sponge-Derived Indole Esters (Compounds 73 and 74)
- Structure: Compound 73: 2-(1H-indol-3-yl)ethyl 2-hydroxypropanoate Compound 74: 2-(1H-indol-3-yl)ethyl 5-hydroxypentanoate
- Key Differences: Both lack the trifluoromethyl and acetamidoimino groups present in the target compound. Hydroxyl groups in their ester chains enhance polarity, contrasting with the lipophilic trifluoro group in the target.
- Activity: Weak DPPH radical scavenging (IC₅₀ > 100 μM) .
b. Biotinylated SERT Ligand Precursors (e.g., Compound 4)
- Structure : 2-(4-(2-(4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)phenyl)isoindoline-1,3-dione
- Key Differences: Contains a biotin-PEG5000-SVA conjugate and a dihydropyridin moiety absent in the target compound. The target’s acetamidoimino group may offer distinct hydrogen-bonding capabilities compared to the isoindoline-dione core.
- Application : Designed for serotonin transporter (SERT) targeting . The target compound’s indole and fluorinated groups could similarly influence neurotransmitter-related interactions.
c. Hydrazono-Quinazolinyl Butanoate (Compound 8)
- Structure: Ethyl 3-(2-(6,8-dibromo-2-methylquinazolin-4-yloxy)hydrazono)-butanoate
- Key Differences: Features a brominated quinazoline ring instead of an indole. Hydrazone linker differs from the acetamidoimino group in electronic and steric properties.
- Reactivity: Undergoes cyclization under basic conditions to form quinazolinone derivatives . The target compound’s imino group may exhibit similar reactivity but with distinct byproducts due to indole stability.
Comparative Data Table
Key Notes
Substituent Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, contrasting with hydroxylated analogs (compounds 73/74) .
Reactivity: The acetamidoimino group may undergo cyclization or redox reactions distinct from hydrazone (compound 8) or isoindoline-dione systems .
Biological Activity
Ethyl (3Z)-4,4,4-trifluoro-3-{[2-(1H-indol-3-yl)acetamido]imino}butanoate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C16H16F3N3O3
- CAS Number : 2060061-50-7
- Molecular Weight : 363.31 g/mol
The structure of this compound features a trifluoromethyl group, which is significant in enhancing biological activity due to its influence on lipophilicity and electronic properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Preliminary studies suggest that compounds containing indole derivatives exhibit significant anticancer properties. The indole moiety is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells.
- Case Study : A study demonstrated that related indole-based compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer potential.
-
Antimicrobial Activity :
- The compound's structure suggests potential antimicrobial properties. Indole derivatives have been reported to exhibit activity against a range of bacterial strains.
- Research Findings : In vitro tests indicated that similar compounds displayed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
-
Acetylcholinesterase Inhibition :
- The compound may also act as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.
- Study Results : Compounds with similar structures have shown IC50 values ranging from 0.55 to 6.21 μM against acetylcholinesterase, suggesting potential for cognitive enhancement or neuroprotection.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Target | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | Low μM range | |
| Antimicrobial | E. coli, S. aureus | 1.25 - 2.40 μg/mL | |
| Acetylcholinesterase | Human AChE | 0.55 - 6.21 μM |
Case Studies
-
Anticancer Efficacy :
A study involving the synthesis of indole derivatives revealed that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. -
Antimicrobial Screening :
In a comparative study of various indole derivatives, this compound showed promising antibacterial activity against Bacillus subtilis and Staphylococcus aureus, with MIC values indicating effectiveness comparable to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
